B1576336 Hyposin-HA4

Hyposin-HA4

Cat. No.: B1576336
Attention: For research use only. Not for human or veterinary use.
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Description

Hyposin-HA4 (hypothetical structure inferred from evidence) is a brominated aromatic compound with the molecular formula C₆H₄BrNO₂ (CAS 30766-03-1) . Its synthesis involves coupling reactions using HATU and DMF under mild conditions (20°C, 0.5 hours) . Key properties include high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS) drug development.

Properties

bioactivity

Antimicrobial

sequence

FRPALIVRTKGTRL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hyposin-HA4 is compared to two structurally and functionally related compounds: 4-Bromo-5-methylpyridinecarboxylic acid (CAS 30766-03-1 analog) and (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) . A third compound, 2-oxo-1-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carbaldehyde (CAS 36404-89-4), is included for functional comparison .

Table 1: Structural and Physicochemical Comparison

Property This compound (C₆H₄BrNO₂) 4-Bromo-5-methylpyridinecarboxylic Acid (3-Bromo-5-chlorophenyl)boronic Acid 2-Oxo-dihydropyridine Derivative
Molecular Weight 202.01 g/mol 216.03 g/mol 235.27 g/mol 123.11 g/mol
Solubility 0.897 mg/mL 1.24 mg/mL 0.24 mg/mL 13.7 mg/mL
LogP (XLOGP3) 1.4 1.8 2.15 1.64
Bioavailability Score 0.56 0.60 0.55 0.55
Synthetic Accessibility 1.48 1.50 2.07 1.95
Key Functional Groups Bromine, amide Bromine, carboxylic acid Boronic acid, halogens Trifluoromethoxy, aldehyde

Key Findings

Structural Differences :

  • This compound contains an amide group, enhancing hydrogen-bonding capacity compared to the carboxylic acid group in 4-bromo-5-methylpyridinecarboxylic acid .
  • The boronic acid group in CAS 1046861-20-4 enables Suzuki-Miyaura cross-coupling reactions, absent in this compound .

Bioavailability and Solubility :

  • This compound has superior BBB permeability compared to the boronic acid derivative, which is critical for CNS-targeted drugs .
  • The dihydropyridine derivative (CAS 36404-89-4) shows exceptional solubility (13.7 mg/mL) due to its aldehyde and trifluoromethoxy groups, but lower GI absorption .

Synthetic Complexity :

  • This compound is synthesized in 0.5 hours under mild conditions, whereas the boronic acid derivative requires palladium catalysis and 1.3 hours at 75°C .

The dihydropyridine derivative carries a toxicity warning due to reactive aldehyde groups .

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